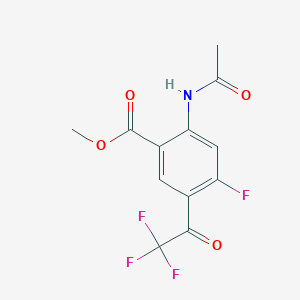![molecular formula C23H17ClN2O2S B15122659 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE is a complex organic compound that features a phthalazine core substituted with a 6-chloro-2H-1,3-benzodioxol-5-ylmethylthio group and a 4-methylphenyl group
准备方法
The synthesis of 1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2H-1,3-benzodioxole and 4-methylphthalazine.
Formation of the Benzodioxole Intermediate: The 6-chloro-2H-1,3-benzodioxole is reacted with a suitable thiolating agent to introduce the thiomethyl group.
Coupling Reaction: The thiomethylated benzodioxole intermediate is then coupled with 4-methylphthalazine under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
化学反应分析
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The benzodioxole moiety can participate in various coupling reactions, including Suzuki and Heck reactions, to form more complex structures.
科学研究应用
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, making it suitable for applications in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE involves:
相似化合物的比较
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE can be compared with similar compounds such as:
1-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)PHTHALAZINE: This compound shares a similar structure but may have different substituents on the phthalazine core, leading to variations in its chemical and biological properties.
2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: This compound has a different core structure but shares the benzodioxole moiety, making it a useful comparison for studying structure-activity relationships.
属性
分子式 |
C23H17ClN2O2S |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
1-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C23H17ClN2O2S/c1-14-6-8-15(9-7-14)22-17-4-2-3-5-18(17)23(26-25-22)29-12-16-10-20-21(11-19(16)24)28-13-27-20/h2-11H,12-13H2,1H3 |
InChI 键 |
LFYWHHWBQKVCDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=CC5=C(C=C4Cl)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15122578.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15122582.png)
![1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B15122589.png)
![4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B15122590.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15122595.png)
![5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B15122601.png)
![1-[(2-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B15122608.png)
![3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15122615.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B15122619.png)
![4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B15122621.png)


![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)
